molecular formula C24H29Cl2N3O4S B520067 AZD3778

AZD3778

Cat. No.: B520067
M. Wt: 526.5 g/mol
InChI Key: QVLZVRFIGXNZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD3778 is a novel small-molecule dual antagonist targeting the CCR3 (C-C chemokine receptor type 3) and histamine H1 receptors. It was developed by AstraZeneca for the treatment of allergic rhinitis and asthma, with a focus on modulating eosinophilic inflammation and symptom relief .

Properties

Molecular Formula

C24H29Cl2N3O4S

Molecular Weight

526.5 g/mol

IUPAC Name

4-[4-(3,4-dichlorophenoxy)piperidin-1-yl]-N-(4-methylphenyl)sulfonylpiperidine-1-carboxamide

InChI

InChI=1S/C24H29Cl2N3O4S/c1-17-2-5-21(6-3-17)34(31,32)27-24(30)29-12-8-18(9-13-29)28-14-10-19(11-15-28)33-20-4-7-22(25)23(26)16-20/h2-7,16,18-19H,8-15H2,1H3,(H,27,30)

InChI Key

QVLZVRFIGXNZMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC(=C(C=C4)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZD3778;  AZD-3778;  AZD 3778.

Origin of Product

United States

Preparation Methods

The synthesis of AZD-3778 involves several key steps:

Chemical Reactions Analysis

AZD-3778 undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings.

    Reduction: Reduction reactions can occur at the sulfonyl group.

    Substitution: The dichlorophenoxy group can participate in substitution reactions, especially under basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions include oxidized or reduced derivatives of AZD-3778 .

Scientific Research Applications

Mechanism of Action

AZD-3778 exerts its effects by antagonizing the CCR3 and H1 receptors. The CCR3 receptor is involved in the recruitment of eosinophils, which play a key role in allergic inflammation. By blocking this receptor, AZD-3778 reduces eosinophil recruitment and subsequent inflammation. The H1 receptor is responsible for mediating histamine-induced allergic responses. By antagonizing this receptor, AZD-3778 alleviates symptoms such as itching, sneezing, and nasal congestion .

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of this compound and Comparator Compounds

Compound Target(s) Key Metrics (IC50/Ki) Mechanism Insights Clinical Indications
This compound CCR3, H1 CCR3: 8 nM; H1: 54 nM Dual antagonism reduces eosinophil activity and histamine-driven symptoms Allergic rhinitis, asthma
Loratadine H1 H1: 4 nM Selective H1 antagonism; no effect on eosinophils Allergic rhinitis
Topical Corticosteroids Glucocorticoid receptors N/A Broad anti-inflammatory (eosinophils, mast cells, plasma exudation) Allergic rhinitis, asthma
CCR3 Antagonist (Nakamura et al.) CCR3 CCR3: 10 nM Mast cell stabilization in mice; reduced early- and late-phase allergic symptoms Experimental allergic conjunctivitis

Key Findings:

vs. Both improved TNSS, but only this compound alleviated nasal obstruction (p < 0.05) .

vs. Topical Corticosteroids: Corticosteroids suppressed all inflammatory markers (ECP, tryptase, α2-macroglobulin), while this compound selectively reduced ECP, suggesting a narrower anti-eosinophilic profile .

vs. Preclinical CCR3 Antagonists: In mouse models, CCR3 antagonists reduced eosinophil infiltration and mast cell activation .

Clinical Outcome Comparisons

Table 2: Efficacy Metrics in Allergic Rhinitis Trials

Parameter This compound vs. Placebo Loratadine vs. Placebo Topical Corticosteroids vs. Placebo
ECP Reduction 37% (p = 0.038) No effect >50% reduction
TNSS Improvement Significant (p < 0.05) Significant (p < 0.05) Superior to both
Nasal Obstruction Improved (p < 0.05) No effect Improved
Onset of Action Sustained over 5 days Acute post-challenge Rapid and sustained

Key Insights:

  • Dual Mechanism Advantage: this compound combines H1-mediated symptom relief (similar to loratadine) with CCR3-driven anti-eosinophilic effects, offering broader therapeutic activity .
  • Limitation vs. Corticosteroids: While corticosteroids provide comprehensive inflammation control, this compound’s selective action may benefit patients requiring targeted eosinophil modulation without immunosuppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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